1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
CAS No.: 92197-36-9
Cat. No.: VC2369453
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92197-36-9 |
---|---|
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
IUPAC Name | 1-benzyl-4-(hydroxymethyl)piperidin-4-ol |
Standard InChI | InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 |
Standard InChI Key | YBYAVGXEXYQIPB-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(CO)O)CC2=CC=CC=C2 |
Canonical SMILES | C1CN(CCC1(CO)O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Basic Information
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a nitrogen-containing organic compound with two hydroxyl groups. It belongs to the piperidine class of heterocyclic compounds, which are widely used in pharmaceutical development .
Property | Value |
---|---|
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
CAS Registry Number | 92197-36-9 |
IUPAC Name | 1-benzyl-4-(hydroxymethyl)piperidin-4-ol |
Structural Identifiers
The compound possesses a distinctive structure featuring a six-membered piperidine ring with a benzyl group attached to the nitrogen atom. The 4-position of the piperidine ring contains both a hydroxyl group and a hydroxymethyl substituent, creating a tertiary alcohol center .
Identifier | Value |
---|---|
InChI | InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 |
InChIKey | YBYAVGXEXYQIPB-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(CO)O)CC2=CC=CC=C2 |
The structural arrangement provides interesting conformational properties and potential for hydrogen bonding, which may be relevant to its chemical reactivity and biological interactions .
Physical and Chemical Properties
Solubility and Other Properties
Based on its structure with both hydrophilic hydroxyl groups and a hydrophobic benzyl moiety, 1-benzyl-4-(hydroxymethyl)piperidin-4-ol is expected to have moderate solubility in polar organic solvents such as alcohols and limited solubility in water. The presence of two hydroxyl groups would contribute to its hydrogen bonding capabilities .
Synthesis Methods
Synthesis from 1-benzyl-4-methylenepiperidine
One documented synthetic route for 1-benzyl-4-(hydroxymethyl)piperidin-4-ol involves the dihydroxylation of 1-benzyl-4-methylenepiperidine. This procedure utilizes a two-stage process :
Stage 1: Reaction of 1-benzyl-4-methylenepiperidine with:
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Potassium osmate(VI)
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Methanesulfonamide
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Potassium carbonate
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Potassium hexacyanoferrate(III)
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Hydroquinidein 1,4-phthalazinediyl diether
The reaction is conducted in tert-butyl alcohol at 0-20°C for 22 hours.
Stage 2: Treatment with sodium sulfite in tert-butyl alcohol at 20°C for 1 hour.
This synthetic method yields 1-benzyl-4-(hydroxymethyl)piperidin-4-ol with an efficiency of approximately 82%, making it a viable approach for laboratory-scale production .
Detailed Procedure
A more specific procedure involves:
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Preparation of AD-Mix-Alpha (200 g) in 500 mL water and 300 mL tert-butanol with stirring for 20 minutes at room temperature
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Cooling to 0°C and addition of 13.7 g (144 mmol) methanesulphonic acid amide and 27.0 g (144 mmol) of 1-benzyl-4-methylene-piperidine
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Stirring for 22 hours at room temperature after removing the cooling bath
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Addition of 59 g Na₂SO₃ and stirring for 1 hour at room temperature
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Work-up with ethyl acetate and sodium bicarbonate solution
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Purification through aluminum oxide filtration
This method produces 26.0 g of the product, representing an 82% yield. The product can be confirmed by ESI-MS, with (M+H)⁺ = 222 and an HPLC retention time of 1.4 minutes using method B .
Structural Relationships and Comparisons
Related Compounds
Understanding 1-benzyl-4-(hydroxymethyl)piperidin-4-ol requires examining structurally related compounds:
The structural similarities and differences between these compounds help to contextualize the potential chemical behavior and applications of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol .
Chemical Reactivity Considerations
Given its structure, 1-benzyl-4-(hydroxymethyl)piperidin-4-ol presents several reactive sites:
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The tertiary alcohol at position 4 can undergo dehydration or substitution reactions
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The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid
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The benzyl group can participate in hydrogenolysis reactions
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The nitrogen atom can serve as a nucleophile in various transformations
These reactive possibilities make the compound a versatile intermediate in organic synthesis.
Current Research Status
While the search results provide limited information on current research specifically focusing on 1-benzyl-4-(hydroxymethyl)piperidin-4-ol, related piperidine derivatives continue to be the subject of extensive research in medicinal chemistry.
The compound's inclusion in chemical databases like PubChem indicates its relevance to chemical research, though detailed studies on its biological activity or specific applications may be limited or still emerging .
Research Limitations
Current research on 1-benzyl-4-(hydroxymethyl)piperidin-4-ol appears to be primarily focused on synthetic methods rather than applications. The relatively recent modification date (2025-02-22) in the PubChem database suggests ongoing interest in this compound, though published research may be limited .
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